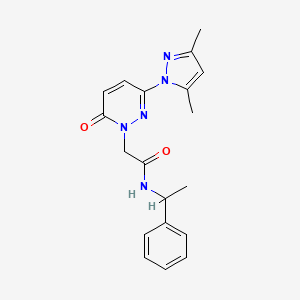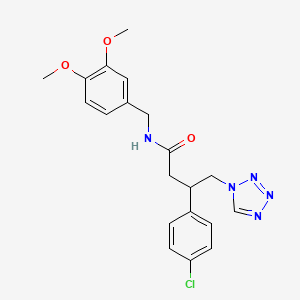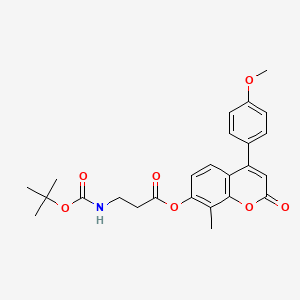
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the dimethyl groups at specific positions on the pyrazole ring.
- Formation of the pyridazinone ring through condensation reactions.
- Attachment of the N-(1-phenylethyl)acetamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)acetamide include other pyrazole and pyridazinone derivatives. These compounds often share similar structural features and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs. This unique structure may confer distinct properties and activities compared to other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H21N5O2/c1-13-11-14(2)24(21-13)17-9-10-19(26)23(22-17)12-18(25)20-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,20,25) |
InChI Key |
GPNGPZIZIXTPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168765.png)

![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12168787.png)
![6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B12168793.png)

![4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12168803.png)
![2-[3-(4-methylbenzenesulfonyl)-4-oxo-2-[(prop-2-en-1-yl)imino]-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12168814.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168816.png)
![2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12168817.png)


![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12168823.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B12168846.png)
![4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B12168858.png)
